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GSK3-IN-2 binding site on glycogen synthase kinase-3

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Compound of Interest		
Compound Name:	GSK3-IN-2	
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Introduction to Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating a wide array of cellular functions, including glycogen metabolism, cell proliferation, apoptosis, and neuronal development[1][2]. In mammals, GSK-3 exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are encoded by separate genes but share over 97% identity within their catalytic domains[3][4].

Unlike most kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibitory mechanisms[2]. Its dysregulation is linked to numerous pathologies, including Alzheimer's disease, type 2 diabetes, inflammation, and certain cancers, making it a significant therapeutic target for drug development[1][5]. The majority of small molecule GSK-3 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase[5][6].

The GSK-3 ATP-Binding Site

The catalytic activity of GSK-3 depends on its ability to bind ATP and transfer a phosphate group to its substrates. The ATP-binding site is a deep cleft located at the interface of the N-terminal and C-terminal lobes of the kinase[7]. Key residues within this pocket form critical hydrogen bonds and hydrophobic interactions with the adenine and ribose moieties of ATP. For inhibitors, interactions with hinge region residues, such as the backbone carbonyl of Asp133 and the backbone amide of Val135, are crucial for potent binding and competitive inhibition[7]



[8]. The high degree of conservation in the ATP-binding site across the kinome presents a challenge for developing highly selective inhibitors[3][9].

Quantitative Binding Data of Representative GSK-3 Inhibitors

Due to the limited availability of public data for **GSK3-IN-2**, this section presents quantitative binding data for two well-studied, potent, and selective ATP-competitive GSK-3 inhibitors: CHIR-99021 and AR-A014418. These compounds serve as excellent models for understanding the binding characteristics of inhibitors targeting the GSK-3 active site.

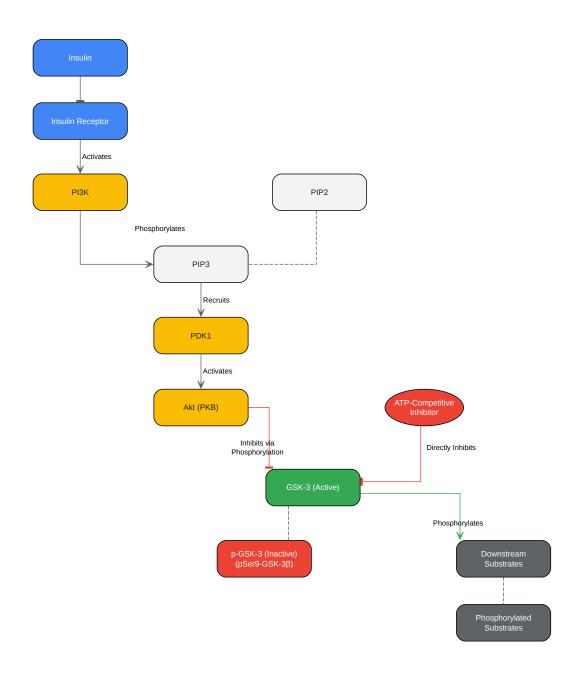
Compound	Target Isoform	IC50 (nM)	Ki (nM)	Mechanism of Action
CHIR-99021	GSK-3α	10[10][11][12]	-	ATP-competitive[12]
GSK-3β	6.7[10][11][12]	-	ATP-competitive[12]	
AR-A014418	GSK-3 (unspecified)	104[13]	38[14][15][16]	ATP- competitive[14] [15]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.

Key Signaling Pathways Involving GSK-3

GSK-3 is a critical node in multiple signaling pathways. Its activity is modulated by upstream signals, which often lead to its inhibition. The Insulin/PI3K/Akt pathway is a canonical example of GSK-3 regulation.





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Caption: Insulin signaling pathway leading to the inhibitory phosphorylation of GSK-3.





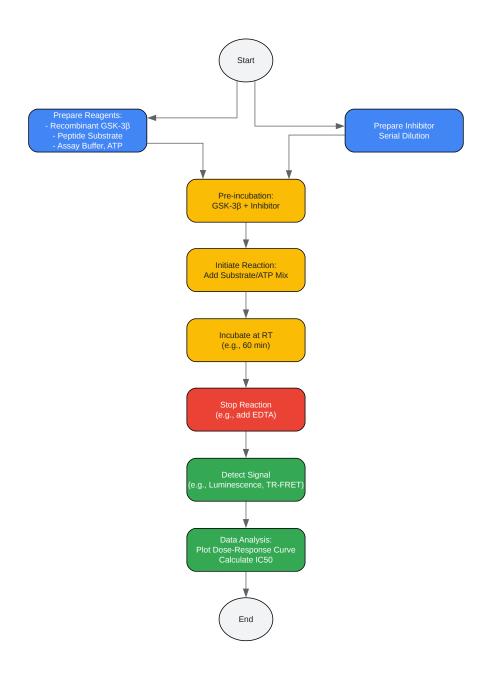
Experimental Protocols for Determining GSK-3 Inhibition

The potency of inhibitors like **GSK3-IN-2** is determined using in vitro kinase assays. These assays measure the phosphorylation of a specific substrate by the GSK-3 enzyme in the presence of varying concentrations of the inhibitor.

General Workflow for an In Vitro GSK-3 Kinase Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a GSK-3 inhibitor.





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Caption: Generalized workflow for an in vitro GSK-3 kinase inhibition assay.

Detailed Method for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)



This protocol is adapted from methodologies used to assess GSK-3 activity[17][18].

Reagent Preparation:

- GSK-3 Enzyme: Prepare recombinant human GSK-3β at a working concentration (e.g., 2 nM) in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Substrate/ATP Mix: Prepare a solution containing a specific peptide substrate (e.g., ULight-GS peptide, 50 nM) and ATP at a concentration near its Km value (e.g., 1 μM) in the assay buffer[19].
- Inhibitor: Perform a serial dilution of the test compound (e.g., GSK3-IN-2) in DMSO, followed by a final dilution in assay buffer.
- Assay Procedure (384-well plate format):
 - \circ To each well, add 1 μ L of the diluted inhibitor or DMSO for control[17].
 - Add 2 μL of the GSK-3 enzyme solution to each well and mix gently.
 - Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature[14].
 - Initiate the kinase reaction by adding 2 μ L of the Substrate/ATP mix to each well[17]. The final reaction volume is 5 μ L.

Reaction and Detection:

- Incubate the plate at room temperature for 60 minutes[19].
- Stop the kinase reaction by adding 5 µL of ADP-Glo[™] Reagent, which depletes the remaining ATP. Incubate for 40 minutes[17].
- Add 10 μL of Kinase Detection Reagent to convert the ADP generated by GSK-3 into ATP,
 which then drives a luciferase reaction. Incubate for 30 minutes in the dark[17].
- Read the luminescence signal using a plate reader.



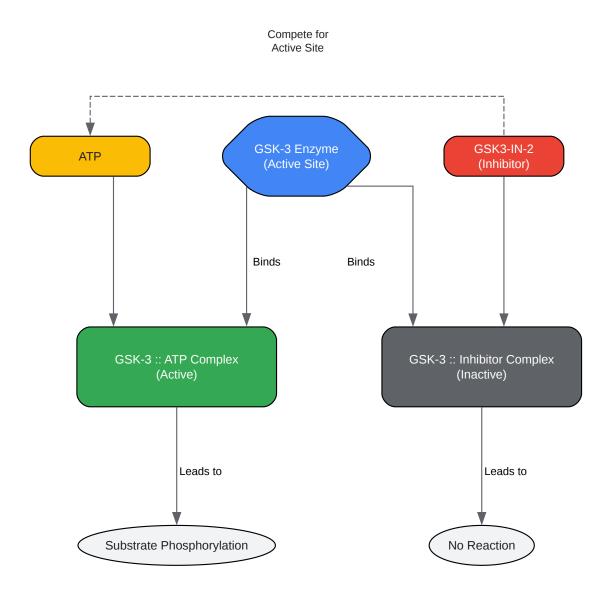
• Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and thus to GSK-3 activity.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: ATP-Competitive Inhibition

ATP-competitive inhibitors function by binding to the same site as ATP, thereby preventing the kinase from utilizing ATP for substrate phosphorylation. This binding is reversible and governed by the affinity of the inhibitor for the active site.





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Caption: Logical diagram of ATP-competitive inhibition of GSK-3.

Conclusion



The ATP-binding site of GSK-3 is a well-validated target for therapeutic intervention in a range of diseases. While specific data on **GSK3-IN-2** is not widely available in the public domain, the principles of its interaction can be understood through the study of potent, selective, ATP-competitive inhibitors like CHIR-99021 and AR-A014418. These inhibitors achieve their effect by directly competing with ATP, thereby blocking the catalytic function of the enzyme. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the discovery and characterization of novel GSK-3 inhibitors.

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